吡硫醇二盐酸盐

科学研究应用

Cognitive Enhancement

Clinical Applications in Cognitive Disorders

Pyrithioxin dihydrochloride has been studied for its potential benefits in cognitive disorders, especially in children with learning disabilities. A notable study conducted on 67 children aged 11 to 16 demonstrated the drug's effects on cognitive performance through a double-blind methodology. Although the study did not yield statistically significant improvements across all cognitive parameters, it suggested that pyrithioxin may exhibit varied effects among individuals, indicating a need for personalized approaches in treatment .

Mechanism of Action

While the exact mechanism remains unclear, pyrithioxin is believed to enhance cognitive functions by influencing neurotransmitter systems and metabolic pathways similar to vitamin B6. It is often referred to as a "psychoenergizer," utilized by psychiatrists and pediatricians for conditions including underachievement and developmental delays .

Neuroprotection

Research on Neuroprotective Effects

Pyrithioxin dihydrochloride has been investigated for its neuroprotective properties. A historic study from 1975 suggested its potential in protecting nerve cells during cerebral infarcts when combined with hyperventilation therapy. This area of research highlights pyrithioxin's role in mitigating neuronal damage and promoting recovery in various neurological conditions .

Analytical Standard

In scientific research, pyrithioxin dihydrochloride serves as an important analytical standard due to its high purity and consistent properties. It is used as a reference point in experiments to ensure accuracy and reproducibility, particularly in studies involving metabolic processes and cellular functions.

Therapeutic Applications

Indications for Use

Pyrithioxin dihydrochloride has therapeutic indications that extend beyond cognitive disorders. It is used in the treatment of Alzheimer's disease, multi-infarct dementia, and rheumatoid arthritis. Its role in improving memory and cognitive function makes it a valuable option for patients suffering from these conditions .

Safety and Efficacy

The safety profile of pyrithioxin has been assessed, confirming its general safety when used under recommended conditions. However, further research is necessary to fully understand its long-term effects and efficacy across different populations .

Research Findings

| Study/Source | Focus Area | Findings |

|---|---|---|

| European Neurology (1975) | Neuroprotection | Suggested potential benefits in cerebral infarcts with hyperventilation |

| Nature (1980) | Cognitive Function | No significant overall improvements; variable effects noted among subjects |

| ResearchGate Review (2019) | Cognitive Disorders | Indicated effectiveness in improving cognition in adults with dementia |

作用机制

吡硫醇二盐酸盐通过跨越血脑屏障并调节各种神经递质(包括乙酰胆碱、γ-氨基丁酸和N-甲基-D-天冬氨酸)的信号通路来发挥其作用 . 它还作为抗氧化剂和抗炎剂,降低血浆粘度并改善脑血流 .

类似化合物:

吡哆醇(维生素B6): 吡硫醇二盐酸盐的母体化合物.

依莫昔平: 另一种抗氧化剂和神经保护剂.

吡里斯多醇: 用于认知增强.

硫胺素: 维生素B1的合成衍生物,具有认知增强特性.

独特性: 吡硫醇二盐酸盐由于其二硫键而具有独特性,这使其能够跨越血脑屏障并对脑功能发挥作用。 它作为抗氧化剂和抗炎剂的双重作用使其区别于其他类似化合物 .

生化分析

Biochemical Properties

Pyrithioxin dihydrochloride plays a significant role in biochemical reactions, particularly in the regulation of glucose-6-phosphate dehydrogenase (G6PDH) activity. This enzyme is crucial for the pentose phosphate pathway, which is essential for cellular redox balance and biosynthesis of nucleotides . Pyrithioxin dihydrochloride increases the activity of G6PDH, thereby enhancing the flux of glucose to the d-arabitol biosynthesis pathway . Additionally, it interacts with other enzymes such as alcohol dehydrogenase, where it inhibits its activity, leading to increased production of d-arabitol .

Cellular Effects

Pyrithioxin dihydrochloride has notable effects on various cell types and cellular processes. It influences cell function by regulating signaling pathways of neurotransmitters, including acetylcholine, γ-aminobutyric acid, and N-methyl-D-aspartate . Pyrithioxin dihydrochloride also acts as an antioxidant and anti-inflammatory agent, reducing plasma viscosity and improving cognitive functions . In yeast cells, it has been shown to increase d-arabitol production by enhancing G6PDH activity .

Molecular Mechanism

At the molecular level, Pyrithioxin dihydrochloride exerts its effects through several mechanisms. It binds to and activates G6PDH, increasing the flux of glucose to the pentose phosphate pathway . This activation leads to enhanced production of d-arabitol and other metabolites. Pyrithioxin dihydrochloride also inhibits alcohol dehydrogenase, reducing the loss of glucose to the ethanol biosynthesis pathway . These interactions result in increased availability of glucose for other biosynthetic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Pyrithioxin dihydrochloride have been observed to change over time. The compound is stable under standard storage conditions but may degrade under extreme conditions such as high temperature and light exposure . Long-term studies have shown that Pyrithioxin dihydrochloride maintains its efficacy in enhancing G6PDH activity and d-arabitol production over extended periods . Its stability and activity may decrease with prolonged exposure to adverse conditions.

Dosage Effects in Animal Models

The effects of Pyrithioxin dihydrochloride vary with different dosages in animal models. In studies involving postnatal hypoxia, Pyrithioxin dihydrochloride demonstrated preventive and therapeutic effects on learning deficits at specific dosages . Higher doses of the compound have been associated with toxic effects, including gastrointestinal disturbances and behavioral changes . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Pyrithioxin dihydrochloride is involved in several metabolic pathways, primarily through its interaction with G6PDH. By enhancing G6PDH activity, Pyrithioxin dihydrochloride increases the flux of glucose to the pentose phosphate pathway, leading to the production of d-arabitol and other metabolites . This regulation of metabolic flux is essential for maintaining cellular redox balance and supporting biosynthetic processes.

Transport and Distribution

Pyrithioxin dihydrochloride is transported and distributed within cells and tissues through various mechanisms. It crosses the blood-brain barrier, allowing it to exert its effects on brain function . The compound is also distributed to other tissues, where it interacts with enzymes and proteins to regulate metabolic processes . Its transport and distribution are influenced by factors such as membrane permeability and the presence of specific transporters.

Subcellular Localization

The subcellular localization of Pyrithioxin dihydrochloride plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes such as G6PDH and alcohol dehydrogenase . This localization is essential for its role in regulating metabolic pathways and enhancing the production of metabolites like d-arabitol. Post-translational modifications and targeting signals may also influence its localization to specific cellular compartments.

准备方法

合成路线和反应条件: 吡硫醇二盐酸盐是通过将两个吡哆醇分子通过二硫键连接而合成的。 该反应涉及在合适的氧化剂存在下氧化吡哆醇以形成二硫键 .

工业生产方法: 在工业环境中,吡硫醇二盐酸盐是通过将吡哆醇溶解在水中,然后加入氧化剂形成二硫键而生产的。 然后通过结晶和过滤过程纯化所得化合物 .

化学反应分析

反应类型: 吡硫醇二盐酸盐会发生各种化学反应,包括:

氧化: 二硫键的形成涉及吡哆醇的氧化.

还原: 使用还原剂可以将二硫键还原回吡哆醇.

取代: 吡硫醇二盐酸盐可以与亲核试剂发生取代反应.

常用试剂和条件:

氧化剂: 用于形成二硫键。

还原剂: 用于将二硫键还原回吡哆醇.

主要产物:

吡哆醇: 由吡硫醇二盐酸盐还原形成.

相似化合物的比较

Pyridoxine (Vitamin B6): The parent compound of pyrithioxin dihydrochloride.

Emoxypine: Another antioxidant and neuroprotective agent.

Pirisudanol: Used for cognitive enhancement.

Sulbutiamine: A synthetic derivative of thiamine with cognitive-enhancing properties.

Uniqueness: Pyrithioxin dihydrochloride is unique due to its disulfide linkage, which allows it to cross the blood-brain barrier and exert its effects on brain function. Its dual action as an antioxidant and anti-inflammatory agent further distinguishes it from other similar compounds .

生物活性

Pyrithioxin dihydrochloride, also known as pyritinol, is a semi-synthetic analog of vitamin B6 (pyridoxine) that has been extensively studied for its biological activities, particularly in cognitive enhancement and neurological disorders. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.

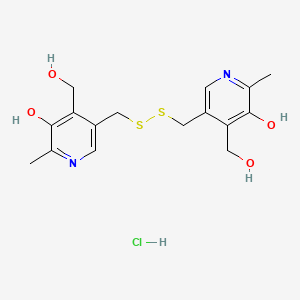

Pyrithioxin dihydrochloride (chemical formula: C₁₆H₂₀N₂O₄S₂·2HCl) is characterized by its unique disulfide bridge that enhances its solubility and bioavailability compared to natural vitamin B6. Its mechanism of action primarily involves the modulation of neurotransmitter synthesis and function, particularly in enhancing cholinergic activity in the brain, which is crucial for cognitive processes such as memory and learning .

Clinical Applications

Cognitive Disorders : Pyrithioxin has been indicated for use in various cognitive disorders, including dementia, depression, schizophrenia, and learning disabilities. Clinical trials have demonstrated its efficacy in improving cognitive functions among children with learning disabilities. For instance, a study involving 67 children showed no significant average performance improvement across 22 cognitive parameters; however, increased variance in gainscores suggested potential benefits for specific subgroups .

Weight Management : Recent studies have explored the effects of pyridoxine hydrochloride (a related compound) on obesity-related parameters. In a randomized controlled trial with overweight women, supplementation resulted in significant reductions in body mass index (BMI), fat mass, and waist circumference compared to placebo groups .

Cognitive Function Studies

A notable study assessed the impact of pyrithioxin on cognitive functions in children with learning disabilities. The study employed a double-blind design where participants received either 300 mg/day of pyrithioxin or a placebo for six months. The results indicated variability in treatment effects among individuals but did not show consistent improvements across the tested parameters .

| Parameter | Pyrithioxin Group | Placebo Group | p-value |

|---|---|---|---|

| Average Cognitive Score Improvement | No significant change | No significant change | N/A |

| Variance in Gainscores | Higher variance observed | Lower variance | p < 0.05 |

Weight Loss Studies

In another study focusing on metabolic health, pyridoxine hydrochloride supplementation led to statistically significant improvements in various obesity-related metrics over an eight-week period:

| Variable | Pyridoxine Group (n=20) | Placebo Group (n=20) | p-value |

|---|---|---|---|

| Weight (kg) Week 0 | 75.95 ± 11.64 | 77.22 ± 8.00 | 0.37 |

| Weight (kg) Week 8 | 74.88 ± 11.41 | 77.55 ± 8.13 | 0.33 |

| BMI Week 0 (kg/m²) | 30.04 ± 4.52 | 30.20 ± 3.20 | 0.42 |

| BMI Week 8 (kg/m²) | 29.61 ± 4.43 | 34.63 ± 13.57 | 0.09 |

The results highlighted the compound's potential role in weight management through metabolic regulation .

Mechanistic Insights

Pyrithioxin dihydrochloride has been shown to influence several biological pathways:

- Neuronal Signaling : Enhances neurotransmitter release and receptor sensitivity.

- Metabolic Enzymes : Modulates enzymes involved in glucose metabolism and lipid profiles.

- Cell Cycle Regulation : Exhibits properties that may influence cell proliferation and apoptosis pathways.

属性

IUPAC Name |

5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S2.2ClH/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;/h3-4,19-22H,5-8H2,1-2H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRZWYHGGJOWGRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22Cl2N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046550 | |

| Record name | Pyrithioxin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10049-83-9 | |

| Record name | Pyrithioxin dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyritinol dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.149 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。